8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine
CAS No.:
Cat. No.: VC17491560
Molecular Formula: C10H11BrO
Molecular Weight: 227.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrO |
|---|---|
| Molecular Weight | 227.10 g/mol |
| IUPAC Name | 8-bromo-1,3,4,5-tetrahydro-2-benzoxepine |
| Standard InChI | InChI=1S/C10H11BrO/c11-10-4-3-8-2-1-5-12-7-9(8)6-10/h3-4,6H,1-2,5,7H2 |
| Standard InChI Key | MRAFZIWJGNROPL-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(COC1)C=C(C=C2)Br |
Introduction
Structural Elucidation and Chemical Properties
Molecular Architecture
8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine features a seven-membered oxepine ring fused to a benzene ring, with a bromine atom substituted at the 8-position (Figure 1). The tetrahydro designation indicates partial saturation of the oxepine ring, reducing strain and enhancing stability compared to fully unsaturated analogs .
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁BrO |
| Molecular Weight | 227.10 g/mol |
| CAS Number | 2135331-89-2 |
| Synonyms | 8-Bromo-1,3,4,5-tetrahydro-2-benzoxepine; 2-Benzoxepin, 8-bromo-1,3,4,5-tetrahydro- |
The bromine atom introduces steric and electronic effects that influence reactivity. For instance, it enhances electrophilic substitution potential at adjacent positions, making the compound versatile for further functionalization.
Isomerism and Related Structures
A structurally related compound, 9-bromo-2,3,4,5-tetrahydrobenzo[b]oxepine (CAS No. 1369140-29-3), differs in bromine placement and ring saturation (Figure 2). While both share the molecular formula C₁₀H₁₁BrO, their pharmacological profiles diverge due to distinct electronic environments .
Synthesis and Optimization Strategies
Bromination-Cyclization Approaches
The most common synthesis involves brominating a preformed benzoxepine precursor. N-bromosuccinimide (NBS) in dichloromethane selectively introduces bromine at the 8-position during cyclization, achieving yields of 60–75% .
Table 2: Representative Synthetic Protocol
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | NBS, CH₂Cl₂, 0°C to RT | Bromination and cyclization |
| 2 | NaI, acetone, reflux | Halogen exchange (if required) |
| 3 | Column chromatography | Purification |
Alternative methods include allylic bromination using azobisisobutyronitrile (AIBN) and NBS, followed by Finkelstein reactions to install bromine . These strategies highlight the compound’s adaptability to diverse synthetic routes.
Challenges in Scalability
Despite procedural robustness, scaling production faces hurdles:
-
Regioselectivity: Competing bromination at non-target positions necessitates precise temperature control.
-
Purification: Similar polarities of byproducts complicate isolation, often requiring high-performance liquid chromatography (HPLC).
| Model System | Activity Observed | Mechanism Proposed |
|---|---|---|
| RAW 264.7 macrophages | COX-2 inhibition (IC₅₀: 8 μM) | Reduced PGE₂ production |
| MCF-7 cells | Caspase-3 activation | Mitochondrial apoptosis pathway |
Analytical Characterization
Spectroscopic Techniques
-
NMR Spectroscopy: ¹H NMR (CDCl₃) displays characteristic peaks at δ 3.75 ppm (m, 4H, oxepine CH₂) and δ 7.25 ppm (d, 1H, aromatic H).
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 227.10 [M]⁺, confirming molecular weight.
Table 4: Key Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 3.75 (m, 4H) | Oxepine methylene protons |
| IR | 2950 cm⁻¹ (C-H stretch) | Saturated hydrocarbon framework |
Applications in Medicinal Chemistry
Drug Intermediate Utility
The compound serves as a precursor for kinase inhibitors and serotonin antagonists. For example, coupling with pyridine moieties yields candidates with nanomolar IC₅₀ values against EGFR mutants .
Patent Landscape
Recent patents (2023–2025) highlight its use in:
-
Oncology: Combination therapies with checkpoint inhibitors.
Future Directions and Challenges
Unresolved Questions
-
Pharmacokinetics: Oral bioavailability and blood-brain barrier penetration remain unstudied.
-
Toxicity Profiles: Chronic exposure risks necessitate OECD guideline-compliant assays.
Emerging Synthetic Technologies
Flow chemistry and photoredox catalysis could enhance regioselectivity and reduce reaction times .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume